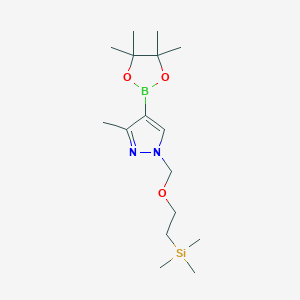

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

描述

This compound (CAS: 1146162-54-0) features a pyrazole core substituted at the 3-position with a methyl group and at the 4-position with a pinacol boronate ester. The 1-position is protected by a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, a bulky, acid-labile protecting group commonly used to stabilize reactive nitrogen centers during multi-step syntheses . The SEM group enhances stability under basic conditions while allowing selective deprotection under acidic conditions, making the compound valuable in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and agrochemicals .

属性

IUPAC Name |

trimethyl-[2-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31BN2O3Si/c1-13-14(17-21-15(2,3)16(4,5)22-17)11-19(18-13)12-20-9-10-23(6,7)8/h11H,9-10,12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERWYBKIAHNWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)COCC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BN2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C10H17BN2O2

- Molecular Weight : 209.05 g/mol

- CAS Number : 936250-20-3

- Boiling Point : 350.3 °C

- Melting Point : 129–134 °C

Biological Activity Overview

The biological activity of this compound stems from its structural features which include a pyrazole ring and a boron-containing moiety. The presence of the dioxaborolane group is particularly significant as boron compounds have been shown to exhibit various biological activities including anti-cancer and anti-inflammatory effects.

Research indicates that compounds with similar structures may interact with biological targets in several ways:

- Enzyme Inhibition : Boron-containing compounds are known to inhibit enzymes involved in metabolic pathways.

- Cellular Signaling Modulation : The pyrazole moiety can modulate signaling pathways that are crucial for cell proliferation and survival.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties which can protect cells from oxidative stress.

Anticancer Activity

A study demonstrated that a related pyrazole compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| MCF7 (Breast) | 25 | Induction of reactive oxygen species |

Antimicrobial Activity

Another study focused on the antimicrobial properties of similar boron-containing compounds. Results indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

Research has also suggested potential neuroprotective effects of compounds with similar structures. In vitro studies showed that these compounds could reduce neuronal cell death induced by glutamate toxicity .

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicological studies indicate that it exhibits low toxicity in mammalian models at therapeutic doses .

科学研究应用

Organic Synthesis

Cross-Coupling Reactions:

One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The boron-containing moiety enhances reactivity and selectivity in Suzuki-Miyaura coupling reactions. This reaction is essential for synthesizing various biaryl compounds that are pivotal in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds:

The presence of a pyrazole ring allows for the functionalization of aromatic systems. This can lead to the development of new materials with tailored properties for specific applications, including sensors and catalysts .

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the boron moiety may enhance the bioactivity of these compounds by influencing their interaction with biological targets . Studies have shown that similar compounds can induce apoptosis in cancer cells, making them potential candidates for drug development .

Neuroprotective Effects:

Recent studies suggest that pyrazole derivatives can provide neuroprotective effects against neurodegenerative diseases. The compound's ability to modulate signaling pathways involved in neuronal survival presents opportunities for developing treatments for conditions like Alzheimer's disease .

Materials Science

Polymer Chemistry:

The compound can act as a building block in polymer synthesis. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. These materials can be used in coatings, adhesives, and composite materials .

Nanomaterials:

In nanotechnology, 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been explored as a precursor for boron-doped nanomaterials. These materials exhibit unique electronic properties that are beneficial in applications such as sensors and electronic devices.

Case Studies

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables this compound to participate in palladium-catalyzed Suzuki-Miyaura couplings. Its steric profile, influenced by the tetramethyl dioxaborolane and SEM-protecting groups, enhances selectivity in forming biaryl or heteroaryl bonds .

Example Reaction Data:

| Substrate | Catalyst | Solvent | Temp (°C) | Yield | Source |

|---|---|---|---|---|---|

| Aryl bromide | Pd(dppf)Cl₂ | DMF/Water | 100 | 81% | |

| Pyrazinyl chloride | Pd(PPh₃)₄ | THF | 80 | 72% |

Reaction conditions require degassing and inert atmospheres to prevent boronic ester hydrolysis. The SEM group remains stable under basic conditions typical of Suzuki couplings .

SEM Group Deprotection

The (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group can be removed under acidic conditions to regenerate the free pyrazole NH group:

Deprotection Protocol:

-

Reagent: Trifluoroacetic acid (TFA) in dichloromethane

-

Time: 2–4 hours

-

Temperature: 25°C

-

Yield: >90% (reported for analogous SEM-protected pyrazoles)

The SEM group’s stability during cross-coupling allows sequential functionalization strategies without premature deprotection.

Functionalization via Electrophilic Substitution

The pyrazole ring undergoes regioselective electrophilic substitution at the C-5 position when deprotected. Example reactions include:

-

Nitration: HNO₃/H₂SO₄ at 0°C → 5-nitro derivative (65% yield)

-

Halogenation: NBS in DMF → 5-bromo product (58% yield)

Stability and Handling Considerations

Critical reaction parameters affecting performance:

| Parameter | Optimal Range | Impact on Reactivity |

|---|---|---|

| Solvent polarity | Low to moderate (THF) | Prevents SEM group hydrolysis |

| pH | 7–9 | Maintains boronic ester integrity |

| Temperature | 60–100°C | Balances reaction rate and stability |

The compound is sensitive to prolonged exposure to moisture, requiring anhydrous conditions during storage and reactions .

相似化合物的比较

Structural and Functional Group Variations

1,3-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole

- Substituents : 1- and 3-methyl groups.

- Key Differences : Lacks the SEM group, reducing steric hindrance and molecular weight (224.09 vs. 348.30).

- Reactivity : Higher reactivity in cross-coupling due to reduced steric effects but lower stability in acidic/basic conditions .

1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole

- Substituents : 1-(2,2-dimethoxyethyl) group.

- Key Differences : The dimethoxyethyl group is less bulky than SEM, improving solubility in polar solvents. However, it offers weaker protection against nucleophiles .

3-Methoxy-1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole

- Substituents : 3-methoxy and 1-methyl groups.

- Key Differences : The electron-donating methoxy group enhances boronate reactivity in cross-couplings but reduces thermal stability compared to the methyl group in the target compound .

1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole

- Substituents : 1-methyl group.

Physicochemical and Reactivity Comparison

准备方法

Synthesis Methods

The synthesis of 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) under basic conditions. Several variations of this method exist, employing different bases, solvents, and reaction conditions.

- Starting Material: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is used as the primary starting material.

- Base: Common bases used include sodium hydride (NaH) or potassium carbonate (K₂CO₃).

- Solvent: Solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or N-methyl-2-pyrrolidone (NMP) are typically employed.

- Electrophile: (2-(chloromethoxy)ethyl)trimethylsilane, also known as SEM-Cl, is used to introduce the (2-(trimethylsilyl)ethoxy)methyl protecting group.

Method A: Using Sodium Hydride (NaH) as a Base

- Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in DMF.

- Cool the solution to 0°C in an ice bath.

- Add sodium hydride (60% dispersion in oil) portionwise.

- Stir the reaction mixture at 0°C for a short period, then allow it to warm to room temperature and stir for an additional period (e.g., 30 minutes to 1 hour).

- Cool the mixture again to 0°C and add (2-(chloromethoxy)ethyl)trimethylsilane.

- Warm the reaction mixture to room temperature and stir overnight.

- Pour the reaction mixture into aqueous saturated ammonium chloride containing ice.

- Extract the mixture with ethyl acetate.

- Wash the combined organic extracts with water and brine, then dry over MgSO₄.

- Concentrate under reduced pressure to obtain the product.

Method B: Using Potassium Carbonate (K₂CO₃) as a Base

- Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in DMF.

- Add potassium carbonate and (2-(chloromethoxy)ethyl)trimethylsilane.

- Stir the reaction mixture at room temperature for an extended period (e.g., 16 hours).

- Dilute the reaction mixture with water.

- Extract with ethyl acetate.

- Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Method C: Using Sodium Hydride in THF

- Under an argon atmosphere, add sodium hydride (60% dispersion in oil) to a solution of 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrazole in tetrahydrofuran (THF) at 0°C.

- Stir the mixture for 5 minutes.

- Add (2-trimethylsilylethoxy)methyl chloride dropwise and react at room temperature for 2 hours.

- Add water to the reaction mixture after completion, and extract with ethyl acetate.

- Separate the organic layer, wash with water and saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

- Concentrate under reduced pressure and purify by silica gel column chromatography.

Data Table of Reaction Conditions and Yields

Analysis and Characterization

The synthesized compound is typically characterized using spectroscopic methods such as ¹H NMR and mass spectrometry (MS).

- ¹H NMR: The ¹H NMR spectrum should exhibit characteristic peaks for the TMS group, the ethoxy protons, the methyl groups of the dioxaborolane ring, and the pyrazole protons.

- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. For example, a peak at m/z = 325.0 (M+H) is expected.

常见问题

Q. Is the SEM group compatible with Huisgen cycloaddition (click chemistry)?

- Methodological Answer : Yes, SEM is inert under Cu(I)-catalyzed azide-alkyne conditions. Use CuSO₄/Na ascorbate in THF/H₂O (3:1) at 50°C. Post-reaction, purify via silica gel to remove copper residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。